molecular formula C14H12N2O3 B5740318 benzo-1,4-quinone O-(4-methylbenzoyl)oxime oxime

benzo-1,4-quinone O-(4-methylbenzoyl)oxime oxime

Cat. No. B5740318
M. Wt: 256.26 g/mol
InChI Key: YVDXTELTYFBBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo-1,4-quinone O-(4-methylbenzoyl)oxime oxime, commonly known as BQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BQ is a member of the quinone family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of BQ is not fully understood. However, it is believed that BQ exerts its biological activities through its ability to undergo redox reactions. BQ can accept or donate electrons, which allows it to participate in various biological processes. For example, BQ has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
BQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and viruses, including Staphylococcus aureus and herpes simplex virus. BQ has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, BQ has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BQ in lab experiments is its versatility. BQ can be used in a wide range of experiments, including electrochemical studies, fluorescence assays, and biological assays. Additionally, BQ is relatively easy to synthesize and is commercially available. However, one of the limitations of using BQ is its potential toxicity. BQ has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of BQ. One area of interest is the development of BQ-based probes for the detection of biomolecules in living cells. Another area of interest is the use of BQ in the synthesis of new organic compounds with potential biological activities. Additionally, further studies are needed to fully understand the mechanism of action of BQ and its potential applications in various fields of research.
In conclusion, BQ is a synthetic compound that has been extensively studied for its potential applications in scientific research. BQ has been shown to have antimicrobial, antiviral, and antitumor activities, and has been used as a redox mediator and fluorescent probe. While BQ has many advantages for use in lab experiments, its potential toxicity must be taken into consideration. There are many future directions for the study of BQ, including the development of new probes and the synthesis of new organic compounds.

Synthesis Methods

BQ can be synthesized by the reaction of 4-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then oxidized with potassium permanganate to yield BQ. This synthesis method has been well-established in the literature and has been used by many researchers to obtain BQ for their experiments.

Scientific Research Applications

BQ has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and antitumor activities. BQ has also been used as a redox mediator in electrochemical studies and as a fluorescent probe for the detection of thiols and other bioactive molecules. Additionally, BQ has been used in the synthesis of various organic compounds, including heterocycles and natural products.

properties

IUPAC Name

(4-nitrosoanilino) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-2-4-11(5-3-10)14(17)19-16-13-8-6-12(15-18)7-9-13/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDXTELTYFBBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ONC2=CC=C(C=C2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitrosoanilino) 4-methylbenzoate

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